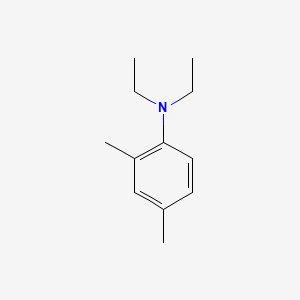
Benzenamine, N,N-diethyl-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-diethyl-2,4-dimethyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group (NH2) and two ethyl groups (C2H5) at the nitrogen atom, along with two methyl groups (CH3) at the 2 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,4-dimethyl- typically involves the alkylation of 2,4-dimethylaniline with diethyl sulfate or diethyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4-dimethylaniline+diethyl sulfate→Benzenamine, N,N-diethyl-2,4-dimethyl-+by-products
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N,N-diethyl-2,4-dimethyl- can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-diethyl-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-diethyl-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-diethyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic species, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Benzenamine, N,N-diethyl-: Similar structure but without the methyl groups at the 2 and 4 positions.
Benzenamine, 2,4-dimethyl-: Similar structure but without the diethyl substitution at the nitrogen atom.
Uniqueness
Benzenamine, N,N-diethyl-2,4-dimethyl- is unique due to the presence of both diethyl and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
6287-43-0 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N,N-diethyl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
OBRRGEBETOSWEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


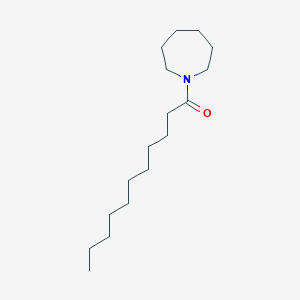

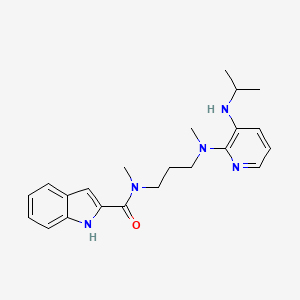
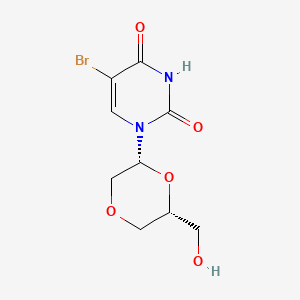
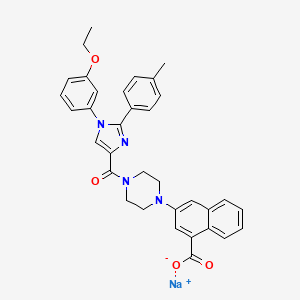
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
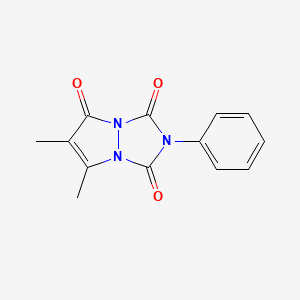
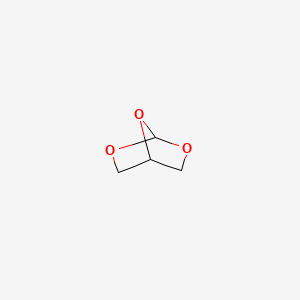
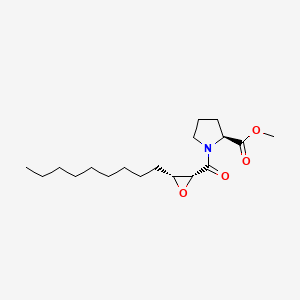
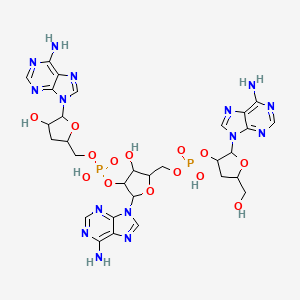
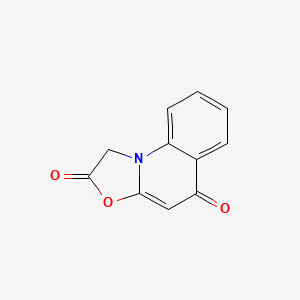


![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
